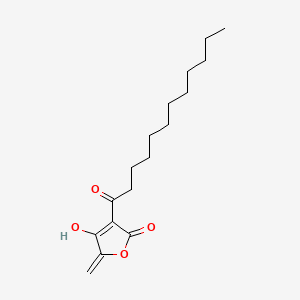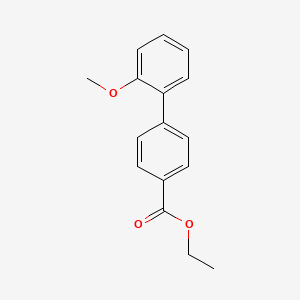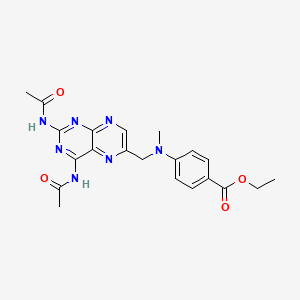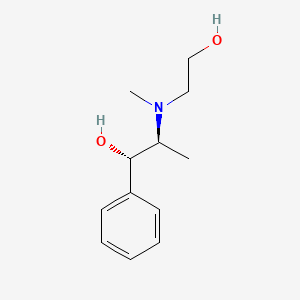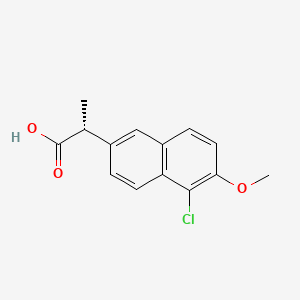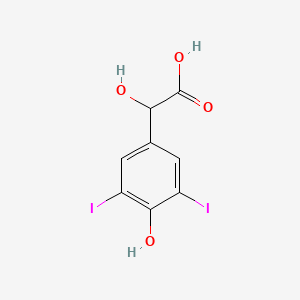
3,5-Diiodo-4-hydroxymandelic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3,5-Diiodo-4-hydroxymandelic Acid involves several steps. One common method is the condensation of glyoxylic acid with catechol in the presence of sodium hydroxide . The reaction is typically carried out at low temperatures (10-15°C) to control the pH and avoid the formation of unwanted by-products . The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,5-Diiodo-4-hydroxymandelic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diiodomandelic acid derivatives, while reduction could produce hydroxy derivatives .
Applications De Recherche Scientifique
3,5-Diiodo-4-hydroxymandelic Acid has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other complex molecules . In biology, it serves as a biochemical marker in proteomics research . Additionally, this compound is used in various industrial processes, including the production of pharmaceuticals and fine chemicals .
Mécanisme D'action
The mechanism of action of 3,5-Diiodo-4-hydroxymandelic Acid involves its interaction with specific molecular targets and pathways. The compound exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress . The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . The compound’s effects are mediated through the modulation of these enzymes, leading to reduced cellular damage and improved cellular function .
Comparaison Avec Des Composés Similaires
3,5-Diiodo-4-hydroxymandelic Acid can be compared with other similar compounds, such as 3,4-dihydroxymandelic acid and 4-hydroxy-3-methoxymandelic acid . While these compounds share some structural similarities, this compound is unique due to the presence of two iodine atoms, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
2-hydroxy-2-(4-hydroxy-3,5-diiodophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O4/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6,11-12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYVYAAJNUEVIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

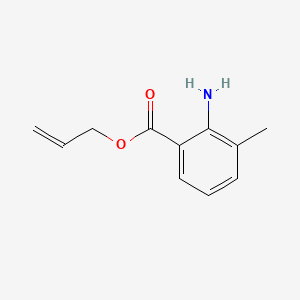
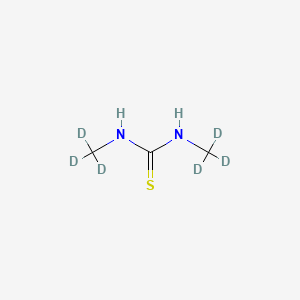
![(8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carbonitrile](/img/structure/B589350.png)
